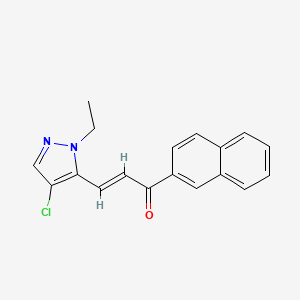![molecular formula C17H19N3O5S2 B14928100 Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a benzoic acid derivative, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzoic acid derivative and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-((3,4-DIMETHOXYBENZOYL)AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHOXY-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C17H19N3O5S2 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
ethyl 2-[(3,5-dimethoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19N3O5S2/c1-5-25-15(22)13-9(2)18-17(27-13)20-16(26)19-14(21)10-6-11(23-3)8-12(7-10)24-4/h6-8H,5H2,1-4H3,(H2,18,19,20,21,26) |
Clé InChI |
HSGRDVWHUJUVAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14928022.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B14928032.png)
![2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928036.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)
![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B14928054.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14928055.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14928057.png)
![2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B14928065.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B14928072.png)


![1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928088.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
